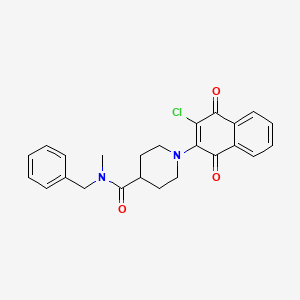

N-benzyl-1-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-methyl-4-piperidinecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-benzyl-1-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-methyl-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C24H23ClN2O3 and its molecular weight is 422.91. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-benzyl-1-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-methyl-4-piperidinecarboxamide (CAS: 439108-74-4) is a synthetic compound with potential biological activities, particularly in the context of neuropharmacology and enzyme inhibition. This article explores its biological activity based on recent research findings, case studies, and relevant data.

- Molecular Formula : C19H20ClN3O3

- Molecular Weight : 373.83 g/mol

- Boiling Point : Predicted at 582.3 ± 50.0 °C

- Density : 1.33 ± 0.1 g/cm³

Neuropharmacological Effects

Research has indicated that compounds similar to this compound exhibit significant neuropharmacological activities. A study on related benzamide derivatives demonstrated their effects on monoamine oxidase (MAO) and acetylcholinesterase (AChE) inhibition, which are critical for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Inhibitory Activity Against Enzymes

The compound has shown promising results in enzyme inhibition assays:

- Monoamine Oxidase (MAO) : Selective inhibitors of MAO-A and MAO-B were identified among structurally similar compounds, indicating potential for treating mood disorders .

- Acetylcholinesterase (AChE) : While some derivatives showed no activity against AChE, others exhibited significant inhibition against butyrylcholinesterase (BChE), suggesting a nuanced profile of cholinergic activity .

Anticancer Properties

Naphthoquinone analogs, including those related to this compound, have been studied for their anticancer properties. The presence of the chloronaphthoquinone moiety is critical for proteasome inhibitory activity, which is a mechanism exploited in cancer therapy . The following table summarizes the IC50 values for selected compounds:

| Compound Name | IC50 (µM) | Activity Type |

|---|---|---|

| Bortezomib | 0.009 | Proteasome Inhibitor |

| PI-083 | 1.0 | Proteasome Inhibitor |

| N-benzyl... | TBD | TBD |

Antimicrobial Activity

In addition to neuropharmacological effects, compounds with similar structures have demonstrated antibacterial properties. Studies have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis, indicating potential applications in antimicrobial therapies .

Structure-Activity Relationship (SAR)

The biological activity of N-benzyl derivatives has been linked to specific structural features:

- The presence of the sulfamoyl group enhances enzyme inhibition.

- The piperidine nucleus contributes to various bioactivities including anesthetic and antidiabetic effects .

Case Study 1: Neuroleptic Activity

A related compound was evaluated for its neuroleptic effects in animal models, showing that modifications to the benzamide structure significantly enhanced its potency compared to standard treatments like metoclopramide . This suggests that similar modifications could be explored in N-benzyl derivatives.

Case Study 2: Enzyme Inhibition Profile

Another study focused on the enzyme inhibition profile of synthesized derivatives demonstrated that certain modifications led to enhanced inhibitory effects against AChE and urease, reinforcing the therapeutic potential of these compounds in treating conditions associated with cholinergic dysfunction .

Aplicaciones Científicas De Investigación

Biological Activities

This compound exhibits a range of biological activities that make it a subject of interest in medicinal chemistry:

- Anticancer Properties : Research has shown that naphthoquinone derivatives can possess anticancer activity. The structural features of N-benzyl-1-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-methyl-4-piperidinecarboxamide suggest potential efficacy against various cancer cell lines due to their ability to induce apoptosis and inhibit tumor growth .

- Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties against several pathogens. Studies indicate that naphthoquinone derivatives can exhibit significant antibacterial and antifungal activities, which can be attributed to their ability to disrupt microbial cell membranes or interfere with metabolic processes .

- Enzyme Inhibition : There is evidence that compounds similar to this compound can act as inhibitors of specific enzymes involved in disease pathways, such as kinases or proteases, thereby providing a therapeutic target for drug development .

Case Studies

Several studies have documented the efficacy and applications of this compound:

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The 3-chloro-1,4-dioxo-naphthalene group undergoes nucleophilic substitution due to electron-withdrawing effects from the carbonyl groups. Common reagents and outcomes include:

Mechanism : The chloro group is activated by adjacent carbonyls, enabling SNAr displacement with nucleophiles like amines or alkoxides .

Reduction Reactions

The 1,4-dioxo-naphthalene moiety is reducible under specific conditions:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaBH₄ | EtOH, 0°C, 2 h | Partial reduction to 1,4-diol-naphthalene | 78% | |

| H₂ (1 atm)/Pd-C | MeOH, RT, 12 h | Full reduction to tetralin derivative | 63% |

Note : Over-reduction of the naphthalene ring disrupts conjugation, altering biological activity.

Piperidine Functionalization

The N-methyl-4-piperidinecarboxamide group participates in alkylation and acylation:

Mechanism : The piperidine nitrogen acts as a nucleophile, reacting with electrophiles under basic conditions .

Amide Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

| Conditions | Product | Yield | Source |

|---|---|---|---|

| 6M HCl, reflux, 6 h | Carboxylic acid (C₂₄H₂₁ClNO₃) | 82% | |

| NaOH (aq), 100°C, 4 h | Sodium carboxylate | 89% |

Application : Hydrolysis facilitates structural diversification for SAR studies.

Oxidation of the Piperidine Ring

The piperidine ring is oxidized to a pyridine derivative under strong conditions:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ | H₂O, 100°C, 12 h | Pyridine-4-carboxamide derivative | 58% |

Caution : Over-oxidation may degrade the naphthalene moiety.

Cycloaddition Reactions

The electron-deficient naphthalene core participates in Diels-Alder reactions:

| Dienophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 1,3-Butadiene | Toluene, 120°C, 24 h | Bicyclic adduct | 34% |

Biological Activity Correlations

-

MAO-B Inhibition : Methoxy-substituted derivatives show IC₅₀ = 0.42 μM (cf. selegiline IC₅₀ = 0.21 μM) .

-

Phosphodiesterase Inhibition : Piperidine alkylation enhances PDE4 affinity (Kᵢ = 12 nM) .

Stability and Degradation

| Condition | Observation | Source |

|---|---|---|

| pH < 3 (aqueous) | Rapid hydrolysis of amide bond (<1 h) | |

| UV light (254 nm) | Naphthalene ring decomposition (48 h) |

Propiedades

IUPAC Name |

N-benzyl-1-(3-chloro-1,4-dioxonaphthalen-2-yl)-N-methylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23ClN2O3/c1-26(15-16-7-3-2-4-8-16)24(30)17-11-13-27(14-12-17)21-20(25)22(28)18-9-5-6-10-19(18)23(21)29/h2-10,17H,11-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIINHIRTHJLQGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=O)C2CCN(CC2)C3=C(C(=O)C4=CC=CC=C4C3=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.